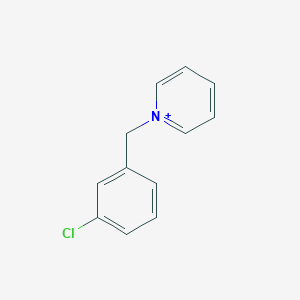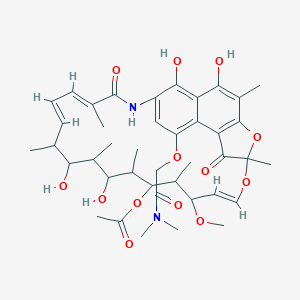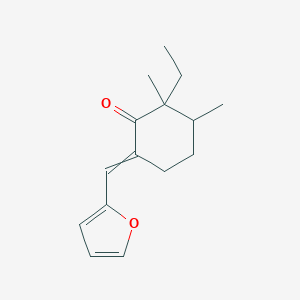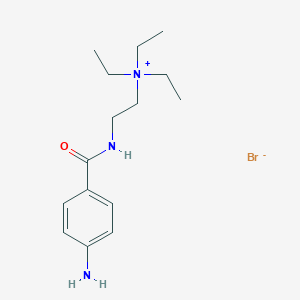
1-(3-Chlorobenzyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that can be synthesized using different methods.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)pyridinium is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)pyridinium has low toxicity and does not cause significant biochemical or physiological effects in animals. However, more research is needed to fully understand its potential effects on human health.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Chlorobenzyl)pyridinium in lab experiments is its ability to act as a catalyst in organic synthesis. Additionally, its antimicrobial properties make it a valuable tool for studying the effects of microorganisms on various systems. However, its potential toxicity and limited solubility in water can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-Chlorobenzyl)pyridinium. One area of interest is its potential use as an antitumor agent. Additionally, more research is needed to fully understand its mechanism of action and potential effects on human health. Finally, further studies are needed to optimize its synthesis method and improve its solubility in water for more widespread use in lab experiments.
In conclusion, 1-(3-Chlorobenzyl)pyridinium is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different fields.
合成法
The synthesis of 1-(3-Chlorobenzyl)pyridinium can be achieved using different methods, including the reaction of 3-chlorobenzyl chloride with pyridine, the reaction of 3-chlorobenzylamine with pyridine, and the reaction of 3-chlorobenzyl alcohol with pyridine and hydrogen chloride gas. The yield and purity of the product depend on the specific synthesis method used.
科学的研究の応用
1-(3-Chlorobenzyl)pyridinium has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an antimicrobial agent, and as a corrosion inhibitor. Additionally, it has been studied for its potential use in drug delivery systems and as an antitumor agent.
特性
分子式 |
C12H11ClN+ |
|---|---|
分子量 |
204.67 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1 |
InChIキー |
BKWPTBOQBKKMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)


![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)





![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


